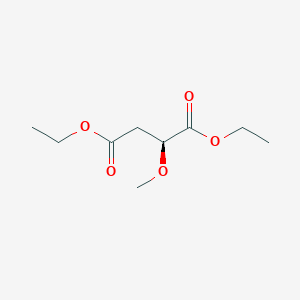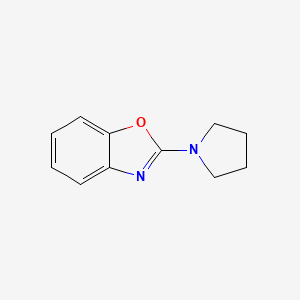
Diethyl (S)-2-methoxysuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (S)-2-methoxysuccinate is an organic compound that belongs to the class of esters. It is characterized by the presence of two ethyl groups and a methoxy group attached to a succinate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (S)-2-methoxysuccinate can be synthesized through several methods. One common approach involves the esterification of (S)-2-methoxysuccinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (S)-2-methoxysuccinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of this compound aldehyde or this compound acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of substituted this compound derivatives.
Applications De Recherche Scientifique
Diethyl (S)-2-methoxysuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of diethyl (S)-2-methoxysuccinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for certain enzymes, leading to the formation of active metabolites that exert physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Diethyl (S)-2-methoxysuccinate can be compared with other similar compounds such as:
Diethyl succinate: Lacks the methoxy group, resulting in different reactivity and applications.
Dimethyl (S)-2-methoxysuccinate: Contains methyl groups instead of ethyl groups, affecting its physical and chemical properties.
Diethyl ®-2-methoxysuccinate: The enantiomer of this compound, which may have different biological activities.
Propriétés
Numéro CAS |
77325-99-6 |
|---|---|
Formule moléculaire |
C9H16O5 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
diethyl (2S)-2-methoxybutanedioate |
InChI |
InChI=1S/C9H16O5/c1-4-13-8(10)6-7(12-3)9(11)14-5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Clé InChI |
CRFNZTOCCSXWQM-ZETCQYMHSA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C(=O)OCC)OC |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14134987.png)







![3-[(Propan-2-yl)oxy]phenyl methylcarbamate](/img/structure/B14135049.png)

![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)

![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)
![1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14135077.png)
